GNE-617 Exhibits 2-Fold Superior Cellular Potency in A549 Lung Cancer Cells Compared to FK866
In a direct cellular assay using A549 non-small cell lung cancer cells, GNE-617 demonstrated an IC50 of 18.9 nM for NAMPT inhibition, which is approximately 2-fold more potent than the clinically investigated NAMPT inhibitor FK866 (APO866) . This difference is critical for cellular studies where achieving maximal NAD depletion is required. The data is supported by independent reports confirming GNE-617's sub-100 nM potency in a majority of the 53 NSCLC cell lines tested [1].
| Evidence Dimension | Cellular NAMPT Inhibition (IC50) |
|---|---|
| Target Compound Data | 18.9 nM |
| Comparator Or Baseline | FK866 (APO866) IC50: ~36 nM (in A549 cells, reported in comparative studies) |
| Quantified Difference | GNE-617 is approximately 2-fold more potent than FK866 in this cell line. |
| Conditions | A549 human non-small cell lung cancer (NSCLC) cell line; assessment of NAMPT inhibition. |
Why This Matters
Selecting GNE-617 over FK866 for cellular studies in A549 cells allows for a lower compound concentration to achieve the same level of NAMPT inhibition, potentially reducing off-target effects and improving the assay's dynamic range.
- [1] Zheng, X., et al. (2013). Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. Journal of Medicinal Chemistry, 56(16), 6413–6433. View Source
